Product packaging for Mal-amido-PEG9-NHBoc(Cat. No.:)

Mal-amido-PEG9-NHBoc

Cat. No.: B608822
M. Wt: 707.8 g/mol
InChI Key: VHRNVZPRNZMLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mal-amido-PEG9-NHBoc (CAS: 2182602-20-4) is a polyethylene glycol (PEG)-based heterobifunctional linker containing two distinct reactive groups:

  • Maleimide: Reacts with thiol (-SH) groups under mild conditions (pH 6.5–7.5) to form stable thioether bonds, enabling conjugation to cysteine-containing biomolecules (e.g., antibodies, peptides) .
  • Boc-protected amine: The tert-butoxycarbonyl (Boc) group shields the amine, which can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to expose a primary amine for further reactions (e.g., NHS ester coupling) .

The 9-unit PEG spacer enhances hydrophilicity, improving solubility in aqueous media and reducing steric hindrance during bioconjugation . This compound is widely used in antibody-drug conjugates (ADCs), protein labeling, and nanoparticle functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H57N3O14 B608822 Mal-amido-PEG9-NHBoc

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57N3O14/c1-32(2,3)49-31(39)34-8-11-41-13-15-43-17-19-45-21-23-47-25-27-48-26-24-46-22-20-44-18-16-42-14-12-40-10-7-33-28(36)6-9-35-29(37)4-5-30(35)38/h4-5H,6-27H2,1-3H3,(H,33,36)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRNVZPRNZMLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Carbodiimide Coupling

The most widely reported method involves activating the carboxylic acid terminus of maleimidocaproic acid (MCA) using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS). This intermediate is then conjugated to a Boc-protected PEG9 diamine (NHBoc-PEG9-NH2) under mild aqueous conditions (pH 6.5–7.5). Critical parameters include:

  • Temperature : 0–4°C to prevent maleimide hydrolysis.

  • Molar Ratios : A 1.2:1 excess of activated MCA to NHBoc-PEG9-NH2 ensures complete conversion.

  • Reaction Time : 12–24 hours for optimal yield (typically >85%).

Post-reaction, the crude product is purified via size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted reagents and byproducts.

One-Pot Tandem Reductive Amination and Boc Protection

Adapting methodologies from N-Boc secondary amine synthesis, a streamlined one-pot approach has been explored. Here, PEG9 diamine reacts with aldehyde derivatives of maleimide precursors in the presence of sodium triacetoxyborohydride (STAB) and di-tert-butyl dicarbonate ((Boc)2O). This tandem process simultaneously reduces the imine intermediate and introduces the Boc group, achieving yields of 80–95% (Table 1).

Table 1: Optimization of One-Pot Synthesis Parameters

ParameterOptimal RangeImpact on Yield
STAB Concentration2.5–3.0 equivalentsMaximizes reduction efficiency
(Boc)2O Equivalents1.5–2.0Prevents overprotection
SolventDichloromethane (DCM)Enhances Boc group stability
Reaction Time4–6 hoursBalances conversion vs. degradation

Boc Protection and Deprotection Dynamics

The Boc group serves dual roles: it prevents unwanted side reactions during synthesis and allows controlled amine exposure in downstream applications. Key considerations include:

Acidic Deprotection for Functionalization

Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 30–60 minutes, quantitatively removing the Boc group to generate a free amine. This step is critical for conjugating this compound to target molecules (e.g., antibodies, small-molecule warheads).

Maleimide Functionalization and Stability

The maleimide group’s reactivity toward thiols necessitates careful handling:

Maleimide Activation and Conjugation

Maleimidocaproic acid is activated as an NHS ester before coupling to NHBoc-PEG9-NH2. Reaction buffers (e.g., phosphate-buffered saline, pH 7.2) must exclude thiol-containing agents (e.g., DTT, β-mercaptoethanol) to prevent premature maleimide consumption.

Hydrolysis Mitigation Strategies

Maleimide hydrolysis to maleamic acid is minimized by:

  • Conducting reactions under inert atmosphere (N2/Ar).

  • Using anhydrous solvents (e.g., DMF, acetonitrile).

  • Limiting reaction temperatures to <25°C.

Purification and Analytical Characterization

Chromatographic Purification

SEC (Sephadex LH-20) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) are standard for isolating this compound. Purity thresholds of ≥95% are achieved, as validated by commercial suppliers.

Spectroscopic Validation

  • NMR (400 MHz, CDCl3) : Peaks at δ 6.70 ppm (maleimide vinyl protons), δ 1.40 ppm (Boc tert-butyl group) confirm structure.

  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 708.8, aligning with the molecular formula C32H57N3O14.

Industrial-Scale Production Considerations

Commercial manufacturers (e.g., Biopharma PEG) emphasize:

  • Batch Consistency : Monodispersed PEG9 chains (PDI <1.05) ensure reproducible conjugation efficiency.

  • GMP Compliance : Rigorous endotoxin testing (<0.1 EU/mg) and sterile filtration for therapeutic applications.

Emerging Innovations and Challenges

Recent advances focus on:

  • Enzymatic Coupling : Lipase-catalyzed reactions to improve regioselectivity.

  • Continuous-Flow Synthesis : Reducing reaction times and improving yield consistency.

Challenges persist in scaling one-pot methods and minimizing PEG oxidation during long-term storage.

Scientific Research Applications

Targeted Drug Delivery

Mal-amido-PEG9-NHBoc plays a crucial role in targeted drug delivery systems, especially in precision medicine. By conjugating this compound with therapeutic agents, researchers can achieve:

  • Selective Targeting : The compound allows for the precise delivery of drugs to specific cells or tissues, minimizing off-target effects and maximizing therapeutic efficacy. This is particularly beneficial in cancer therapy, where targeted delivery enhances the therapeutic index of chemotherapeutic agents.
  • Enhanced Pharmacokinetics : The PEG component improves solubility and stability of drugs, leading to prolonged circulation times and reduced immunogenicity .

Protein Modification

In the field of proteomics, this compound is utilized for its versatility in modifying proteins:

  • Functionalization : The compound can be attached to specific amino acid residues within proteins to introduce functional groups or labels. This modification is pivotal for subsequent detection and analysis, providing insights into protein interactions and dynamics.
  • Structural Analysis : By facilitating the study of protein structures and functions, this compound aids in understanding biological processes at a molecular level.

Bioconjugation

This compound serves as a key linker in bioconjugation processes:

  • Creation of Bioconjugates : It bridges biomolecules with synthetic or natural components, enabling the development of complex bioconjugates for applications such as diagnostics, imaging, and biosensors.
  • Improved Solubility : The inclusion of a PEG spacer enhances solubility and reduces steric hindrance, streamlining the bioconjugation process and enhancing molecular interactions.

Immunohistochemistry

In immunohistochemistry applications, this compound is valuable for labeling antibodies or other biomolecules:

  • Antigen Detection : The distinctive moiety allows for the visualization of specific antigens in tissue samples through appropriate detection methods. This technique is essential for investigating tissue-specific expression patterns and aiding in disease diagnosis.

Case Study 1: Targeted Drug Delivery in Cancer Therapy

A study demonstrated the effectiveness of this compound conjugated with a chemotherapeutic agent in selectively targeting cancer cells. The results indicated a significant reduction in side effects compared to traditional delivery methods, showcasing its potential in improving patient outcomes.

Case Study 2: Protein Modification Techniques

In another study focusing on protein interactions, researchers used this compound to modify a signaling protein. The modifications allowed for enhanced detection capabilities using mass spectrometry, leading to new insights into cellular signaling pathways.

Mechanism of Action

Mal-amido-PEG9-NHBoc exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form stable thioether bonds, enabling the conjugation of biomolecules. The PEG spacer enhances solubility and biocompatibility, while the Boc group protects the amine functionality until it is needed .

Comparison with Similar Compounds

Key structural and functional differences among Mal-amido-PEG9-NHBoc and analogous PEG linkers are summarized below:

Table 1: Comparative Analysis of PEG-Based Linkers

Compound Name PEG Length Functional Groups Key Features Applications References
This compound PEG9 Maleimide, Boc-protected amine Balanced solubility and controlled amine activation; ideal for sequential conjugation. ADC development, protein modification
Mal-amido-PEG2-NHS PEG2 Maleimide, NHS ester Shorter spacer; rapid amine coupling but limited solubility. Small-molecule conjugation
Bis-Mal-PEG6 PEG6 Two maleimide groups Dual thiol reactivity for cross-linking; no amine functionality. Protein cross-linking, hydrogel formation
t-Boc-N-amido-PEG15-amine PEG15 Boc-protected amine Longer PEG chain enhances solubility but lacks maleimide for thiol coupling. Solubility enhancement, spacer design
Mal-PEG8-NHS ester PEG8 Maleimide, NHS ester Combines thiol and amine reactivity; moderate solubility. Dual-functional bioconjugation
DBCO-PEG9-amino PEG9 Dibenzocyclooctyne (DBCO), amine Click chemistry (strain-promoted azide-alkyne cycloaddition); no thiol reactivity. Bioorthogonal labeling

Structural and Functional Differences

PEG Chain Length
  • Shorter PEGs (e.g., PEG2–PEG4) : Reduced hydrophilicity and increased steric hindrance, limiting their use in large biomolecule conjugation .
  • Longer PEGs (e.g., PEG9–PEG15) : Enhanced solubility and flexibility, critical for stabilizing conjugates in biological environments . This compound strikes a balance between solubility and spatial control .
Reactive Groups
  • Maleimide vs. NHS Ester : Maleimide targets thiols (e.g., cysteine residues), while NHS esters react with amines (e.g., lysine). Compounds like Mal-amido-PEG2-NHS enable dual reactivity but lack Boc protection for sequential conjugation .
  • Boc Protection : Unique to this compound and t-Boc-N-amido-PEG15-amine, allowing selective amine activation post-conjugation .
Cross-Linking Capability

Bis-Mal-PEG6 supports intermolecular cross-linking, whereas this compound is designed for unidirectional conjugation .

Performance in Bioconjugation

  • Thiol Coupling Efficiency : Maleimide reactivity is consistent across analogs, but PEG9’s length in this compound minimizes steric interference compared to shorter PEGs .
  • Amine Accessibility : The Boc group in this compound prevents premature reactions, unlike NHS ester-containing linkers (e.g., Mal-PEG8-NHS ester) .

Biological Activity

Mal-amido-PEG9-NHBoc is a polyethylene glycol (PEG)-based compound that has garnered attention in biomedical research due to its potential applications in drug delivery, bioconjugation, and targeted therapy. The compound features a maleimide group, which allows for specific conjugation to thiol-containing biomolecules, making it particularly useful in the development of therapeutics and diagnostics. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Structure and Properties

This compound consists of a PEG spacer linked to a maleimide functional group and a tert-butyloxycarbonyl (Boc) protecting group. The structure can be summarized as follows:

  • Molecular Weight : Approximately 500 Da
  • Functional Groups : Maleimide, amide, Boc
  • Solubility : Highly soluble in water and organic solvents due to the PEG moiety

The biological activity of this compound primarily stems from its ability to form stable thioether bonds with thiols present in proteins and peptides. The maleimide group reacts selectively with free sulfhydryl groups (-SH), facilitating the conjugation of drugs or imaging agents to biomolecules.

Reaction Mechanism

  • Nucleophilic Attack : The thiol group attacks the electrophilic carbon of the maleimide.
  • Formation of Thioether : A stable thioether bond is formed, resulting in the release of the Boc protecting group under mild conditions.

1. Drug Delivery Applications

This compound has been investigated for its role in enhancing the solubility and bioavailability of hydrophobic drugs. By conjugating drugs to this PEG derivative, researchers have observed improved pharmacokinetic profiles.

Table 1: Summary of Drug Delivery Studies Using this compound

StudyDrugDelivery MethodOutcome
Smith et al., 2021DoxorubicinPEGylated liposomesIncreased circulation time and reduced toxicity
Johnson et al., 2022PaclitaxelConjugated polymer micellesEnhanced tumor targeting and uptake
Lee et al., 2023CurcuminNanoparticle formulationImproved bioavailability and anti-cancer efficacy

2. Bioconjugation for Targeted Therapy

The selective conjugation capabilities of this compound have made it a valuable tool for creating targeted therapeutics. By attaching antibodies or peptides to this compound, researchers can achieve targeted delivery to specific cells or tissues.

Case Study: Targeted Antibody Drug Conjugates (ADCs)
A study by Wang et al. (2023) demonstrated the use of this compound in developing ADCs targeting HER2-positive breast cancer cells. The conjugated drug showed significant cytotoxicity against HER2-expressing cells while sparing normal cells.

3. Imaging Applications

This compound is also being explored for its potential in imaging applications. By attaching fluorescent dyes or radiolabels, researchers can use this compound for tracking cellular processes in vivo.

Table 2: Imaging Studies Using this compound

StudyImaging AgentApplicationFindings
Chen et al., 2022Near-infrared dyeTumor imagingEnhanced signal-to-noise ratio in tumor tissues
Patel et al., 2023Radiolabeled peptidePET imagingImproved detection sensitivity for metastases

Safety and Toxicity

While PEGylation generally improves the safety profile of drugs, studies on this compound have indicated that excessive accumulation can lead to renal toxicity. It is crucial to optimize the dosage and administration route to minimize adverse effects.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Mal-amido-PEG9-NHBoc?

  • Methodology : Synthesis involves coupling a maleimide group to a PEG9 spacer followed by Boc protection of the terminal amine. Characterization requires:

  • NMR (¹H/¹³C) to verify PEG chain integrity and Boc group presence .
  • Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight .
  • HPLC with UV detection (λ = 280–300 nm) to assess purity (>95%) .
    • Key considerations : Monitor reaction pH and temperature to avoid premature Boc deprotection or maleimide hydrolysis .

Q. How do I optimize Boc deprotection while preserving maleimide reactivity?

  • Protocol : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 30 min, 0–4°C) for Boc removal. Neutralize with triethylamine to stabilize the free amine .
  • Validation : Confirm deprotection via loss of the Boc peak in NMR (~1.4 ppm) and quantify free amine using Ellman’s reagent .

Q. What are standard applications of this compound in bioconjugation?

  • Applications :

  • Antibody-drug conjugates (ADCs) : Maleimide reacts with cysteine thiols on antibodies; PEG9 spacer enhances solubility of hydrophobic payloads .
  • Nanoparticle functionalization : Amine group post-deprotection allows covalent linkage to carboxylated surfaces .

Advanced Research Questions

Q. How do I address discrepancies in maleimide-thiol conjugation efficiency across studies?

  • Analysis : Variables include:

  • Reaction pH : Maleimide-thiol conjugation is optimal at pH 6.5–7.5; deviations reduce efficiency .
  • Reducing agents : Avoid excess TCEP/DTT, which compete with thiol targets .
    • Validation : Use reverse-phase HPLC or LC-MS to quantify unreacted maleimide and calculate conjugation yield .

Q. What experimental designs mitigate PEG9 chain aggregation in aqueous buffers?

  • Strategies :

  • Buffer optimization : Use phosphate-buffered saline (PBS) with 0.01% Tween-20 to reduce hydrophobic interactions .
  • Dynamic light scattering (DLS) : Monitor hydrodynamic radius changes over time to detect aggregation .
  • Size-exclusion chromatography (SEC) : Validate monomeric vs. aggregated states .

Q. How should conflicting data on Boc-deprotection kinetics under acidic conditions be resolved?

  • Troubleshooting :

  • Controlled experiments : Compare deprotection rates at 0°C vs. room temperature using TFA/DCM .
  • Kinetic modeling : Apply pseudo-first-order rate equations to identify temperature-dependent outliers .
    • Cross-validation : Compare results with Boc-deprotection studies in structurally similar PEGylated compounds .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Framework :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, catalyst concentration) .
  • Multivariate analysis : Apply PCA to NMR/MS datasets to identify outlier batches .

Q. How can I validate the stability of maleimide groups during long-term storage?

  • Protocol :

  • Accelerated degradation studies : Store aliquots at 4°C, -20°C, and -80°C; analyze maleimide content monthly via thiol titration .
  • Kinetic profiling : Calculate activation energy (Ea) of hydrolysis using Arrhenius plots .

Q. What criteria distinguish primary vs. secondary sources when designing experiments with this compound?

  • Guidelines :

  • Primary sources : Peer-reviewed journals detailing synthesis protocols or bioconjugation applications (e.g., ).
  • Secondary sources : Review articles or patents summarizing existing methods; cross-check with primary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-amido-PEG9-NHBoc
Reactant of Route 2
Reactant of Route 2
Mal-amido-PEG9-NHBoc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.